Xylarinic acid B

Descripción

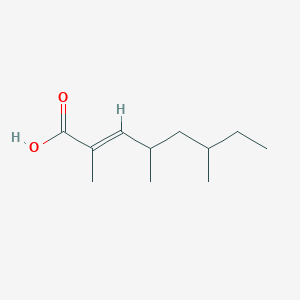

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H20O2 |

|---|---|

Peso molecular |

184.27 g/mol |

Nombre IUPAC |

(E)-2,4,6-trimethyloct-2-enoic acid |

InChI |

InChI=1S/C11H20O2/c1-5-8(2)6-9(3)7-10(4)11(12)13/h7-9H,5-6H2,1-4H3,(H,12,13)/b10-7+ |

Clave InChI |

JFYAXXZUKVGZAG-JXMROGBWSA-N |

SMILES isomérico |

CCC(C)CC(C)/C=C(\C)/C(=O)O |

SMILES canónico |

CCC(C)CC(C)C=C(C)C(=O)O |

Sinónimos |

2,4,6-trimethyl-2-octenoic acid xylarinic acid B |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies

Fungal Origin and Taxonomic Identification of Producer Species

Xylarinic acid B has been successfully isolated from the fruiting bodies of the ascomycete fungus, Xylaria polymorpha (Pers.) Grev. researchgate.netnih.govultimate-mushroom.com This species, commonly known as "Dead Man's Fingers," is a saprobic fungus found on decaying hardwood stumps and logs. ultimate-mushroom.com Taxonomically, the fungus was first named Sphaeria polymorpha by Christiaan Hendrik Persoon in 1797. It was later transferred to the genus Xylaria by Scottish mycologist Robert Kaye Greville in 1824, establishing its current scientific name. ultimate-mushroom.com

The structure of Xylarinic acid B was determined through extensive spectroscopic analysis to be 2,4,6-trimethyl-2-octenoic acid. ultimate-mushroom.com It was co-isolated with a related compound, Xylarinic acid A (4,6,8-trimethyl-2,4-decadienoic acid). ultimate-mushroom.cominnovareacademics.in These compounds were identified during investigations into the chemical constituents of X. polymorpha extracts that showed potent antifungal activity. researcher.life

The genus Xylaria is renowned for its capacity to produce a vast and diverse array of secondary metabolites. researchgate.netnih.gov These fungi, which are widely distributed in both terrestrial and marine environments, are a prolific source of novel chemical structures with a wide range of biological activities. researchgate.netnih.gov As of early 2024, over 445 new compounds had been identified from Xylaria species since 1994. researchgate.net

The secondary metabolites from Xylaria are structurally classified into several major groups, including terpenoids, nitrogen-containing compounds (such as cytochalasan alkaloids), polyketides, and lactones. researchgate.netnih.gov Xylarinic acid B falls under the category of polypropionates, a subgroup of polyketides. innovareacademics.innih.gov The chemical diversity within the genus highlights its significant biosynthetic potential, which continues to be a subject of intense scientific research. researchgate.netnih.gov

Table 1: Examples of Secondary Metabolites from the Genus Xylaria

| Compound Class | Example Compounds | Producer Species | Reference(s) |

|---|---|---|---|

| Polyketides | Xylarinic acids A & B | Xylaria polymorpha | ultimate-mushroom.cominnovareacademics.in |

| Xylaropyrones B & C | Xylaria sp. | nih.gov | |

| Xylarinols A & B | Xylaria polymorpha | researcher.life | |

| Terpenoids | Polymorphines A & B | Xylaria polymorpha | nih.govnih.gov |

| Xylarenones A & B | Xylaria sp. | researchgate.net | |

| Xylongoic acids A–C | Xylaria longipes | nih.gov | |

| Nitrogen-Containing | Cytochalasin D | Xylaria sp. | researchgate.net |

| Xylactam B | Xylaria sp. | researchgate.net |

Isolation from Xylaria polymorpha (Pers.) Grev.

Advanced Fungal Cultivation and Fermentation Strategies for Xylarinic Acid B Production

While Xylarinic acid B was originally isolated from wild fruiting bodies, the production of secondary metabolites in fungi can be manipulated and potentially optimized through controlled cultivation. ultimate-mushroom.combiotechnology.kiev.ua General strategies for enhancing metabolite yield in Xylaria species involve the careful control of culture conditions, as these factors significantly influence fungal growth and biosynthetic pathways. innovareacademics.inbiotechnology.kiev.ua

Key parameters that can be optimized include:

Media Composition : The choice of carbon and nitrogen sources is critical. Studies on various Xylaria species have shown that media such as Potato Dextrose Broth (PDB), Yeast Extract Sucrose (B13894) (YES), and Malt Extract Broth (MEB) support growth and metabolite production. nih.govnih.gov The specific sources, like dextrose or sucrose as a carbon source and yeast extract or peptone as a nitrogen source, can alter the metabolic output. nih.govinnovareacademics.in Some research indicates that nutrient-poor media may trigger the expression of certain secondary metabolite pathways that are silent in nutrient-rich conditions. nih.gov

Physicochemical Factors : Temperature, initial pH, and aeration (static vs. shaken cultures) are crucial for optimizing fermentation. innovareacademics.in For many Xylaria species, optimal temperatures for metabolite production range from 25°C to 30°C, with an optimal initial medium pH of around 6. innovareacademics.inacademicjournals.org

Culture Type : A significant shift in the secondary metabolite profile can be induced by changing the culture method from solid-state fermentation (e.g., on rice medium) to submerged liquid culture, or vice-versa. This can activate cryptic biosynthetic gene clusters, leading to the production of different compounds. nih.govmdpi.com

Incubation Time : The duration of fermentation is another key variable, as the peak accumulation of a target metabolite often occurs at a specific time point in the culture's growth cycle. biotechnology.kiev.ua

Although a specific fermentation protocol optimized for Xylarinic acid B has not been detailed in the literature, these general strategies represent the advanced approaches used to enhance the production of target polyketides and other secondary metabolites from Xylaria cultures.

Chromatographic and Extraction Techniques for Natural Product Isolation from Fungal Cultures

The isolation of a specific natural product like Xylarinic acid B from a complex mixture of fungal metabolites requires a systematic multi-step process involving extraction and chromatography. The initial step is typically a solvent-based extraction to separate the organic compounds from the fungal biomass or culture medium. researcher.liferesearchgate.net

Subsequent purification relies on various chromatographic techniques that separate compounds based on their distinct physical and chemical properties, such as polarity, size, and charge. biotechnology.kiev.uanih.gov Common methods include:

Silica (B1680970) Gel Column Chromatography : Separates compounds based on polarity. A solvent system with a gradient of increasing polarity is often used to elute compounds from the column. researcher.life

Ion-Exchange Chromatography : This technique is effective for separating charged molecules, such as organic acids, from neutral or oppositely charged compounds. biotechnology.kiev.ua

Size-Exclusion Chromatography (e.g., Sephadex) : Separates molecules based on their size. Larger molecules elute more quickly than smaller ones. researcher.life

The original isolation of Xylarinic acid B from the fruiting bodies of Xylaria polymorpha provides a clear methodological example. researcher.life The procedure was guided by antifungal activity assays to track the target compounds through the fractionation process. researcher.life

The key steps were as follows:

Extraction : Dried and ground fruiting bodies of X. polymorpha were extracted with methanol (B129727) at room temperature. researcher.life

Solvent Partitioning : The resulting crude methanol extract was concentrated, and then sequentially partitioned with solvents of increasing polarity: hexane, chloroform, and ethyl acetate (B1210297). This step divides the complex extract into fractions with different chemical compositions. researcher.life

Column Chromatography : The active fractions were subjected to further separation using column chromatography. The process involved techniques such as silica gel chromatography and Sephadex LH-20 column chromatography to purify the individual compounds. researcher.life

Through this systematic application of extraction and chromatographic techniques, Xylarinic acid B was successfully isolated as a pure compound, allowing for its structural elucidation. ultimate-mushroom.comresearcher.life

Advanced Structural Characterization and Stereochemical Assignment

State-of-the-Art Spectroscopic Methods for Complex Natural Product Structure Elucidation

The structural elucidation of novel compounds isolated from natural sources is a meticulous process that employs various spectroscopic techniques to piece together the molecular puzzle. nih.gov For a compound like Xylarinic acid B, a polypropionate isolated from the fruiting body of Xylaria polymorpha, an extensive spectroscopic analysis was essential for establishing its structure as 2,4,6-trimethyl-2-octenoic acid. tandfonline.comnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the carbon-hydrogen framework. jeolusa.com For Xylarinic acid B, both ¹H and ¹³C NMR spectroscopy are critical. google.com

¹H NMR provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in correlating nuclei that are coupled or spatially close, respectively. slideshare.net For instance, in a related desoxypropionate structure, ¹H NMR spectroscopy was used to help assign the relative configuration. acs.org

¹³C NMR spectroscopy complements the proton data by providing information on the number and types of carbon atoms in the molecule. nih.gov Techniques like HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish direct and long-range correlations between protons and carbons, respectively, which is vital for assembling the complete molecular structure. nih.gov The chemical shifts in ¹³C NMR can also be used to help determine the relative configuration of stereocenters. acs.org

A patent related to the synthesis of all possible stereoisomers of Xylarinic acid B confirms that the ¹H NMR and ¹³C NMR spectra of the synthesized natural product match those of authentic Xylarinic acid B. google.com

Interactive Table: Representative NMR Data for Xylarinic Acid B and its Stereoisomers

| Compound | ¹H NMR Data | ¹³C NMR Data | Reference |

| Xylarinic Acid B | Matches known spectra | Matches known spectra | google.com |

| 6-epi-xylarinic acid B | Matches known spectra | Matches known spectra | google.com |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule with high accuracy. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) would provide the precise molecular formula for Xylarinic acid B.

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting fragment ions. libretexts.orgnih.gov The fragmentation pattern of Xylarinic acid B would reveal characteristic losses of small neutral molecules, such as water or carbon dioxide, from the carboxylic acid group, as well as cleavages along the carbon backbone. libretexts.org This fragmentation data helps to confirm the proposed structure and the arrangement of the methyl groups. For carboxylic acids, prominent peaks due to the loss of OH (17 mass units) and COOH (45 mass units) are often observed. libretexts.org

Interactive Table: Expected Mass Spectrometry Data for Xylarinic Acid B

| Technique | Information Obtained | Expected for Xylarinic Acid B (C₁₁H₂₀O₂) |

| High-Resolution MS | Precise Molecular Formula | C₁₁H₂₀O₂ |

| Tandem MS (MS/MS) | Structural Fragments | Loss of H₂O, CO₂, cleavages at C-C bonds |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable complementary data for structural elucidation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com For Xylarinic acid B, the IR spectrum would show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch and a strong C=O (carbonyl) stretch. sav.sk The presence of a carbon-carbon double bond would also be indicated by a C=C stretching vibration. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. researchgate.net Xylarinic acid B, being a 2-octenoic acid derivative, contains a conjugated system (C=C-C=O) which would result in a characteristic UV absorption maximum. tandfonline.com

Interactive Table: Expected Spectroscopic Data for Xylarinic Acid B

| Spectroscopic Method | Functional Group/Chromophore | Expected Absorption |

| IR Spectroscopy | Carboxylic Acid O-H | Broad band ~2500-3300 cm⁻¹ |

| IR Spectroscopy | Carboxylic Acid C=O | Strong band ~1700-1725 cm⁻¹ |

| IR Spectroscopy | Alkene C=C | Band ~1620-1680 cm⁻¹ |

| UV-Vis Spectroscopy | α,β-Unsaturated Carbonyl | λmax ~200-250 nm |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis of Xylarinic Acid B

Chiral Analysis and Absolute Stereochemical Determination of Xylarinic Acid B

The presence of multiple stereocenters in Xylarinic acid B means that it can exist in various stereoisomeric forms. Determining the precise three-dimensional arrangement of these stereocenters, known as the absolute configuration, is a critical aspect of its characterization. ox.ac.ukpressbooks.pub

The stereochemical assignment of desoxypropionate structures, a class of compounds to which Xylarinic acid B belongs, often requires sophisticated synthetic and analytical strategies. One powerful approach is the building block-based synthesis of all possible stereoisomers. google.comnih.govgoogle.com By synthesizing each possible stereoisomer and comparing their spectroscopic data (particularly NMR) and other physical properties (like optical rotation) with those of the natural product, the correct stereochemistry can be unequivocally assigned. mdpi.comacs.org

Chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC), is another essential tool. google.com This technique can separate enantiomers and diastereomers, allowing for the determination of the enantiomeric purity of a sample and for the isolation of individual stereoisomers for further analysis. tcichemicals.com

The different stereoisomeric forms of a molecule can have vastly different biological activities. researchgate.net For Xylarinic acid B, which has demonstrated significant antifungal activity, it is crucial to know which specific stereoisomer is responsible for this effect. tandfonline.comnih.govmdpi.com The synthesis of all possible Csp³ stereoisomers of Xylarinic acid B has been accomplished, which allows for the biological evaluation of each individual isomer. nih.govresearchgate.net This knowledge is vital for any future development of Xylarinic acid B or its analogs as potential therapeutic agents, as it ensures that the most active and selective form of the molecule is being studied. researchgate.netmdpi.com The ability to control the stereochemistry during synthesis is therefore of paramount importance. acs.org

Biosynthetic Investigations of Xylarinic Acid B

Proposed Biosynthetic Pathways for Polypropionate Metabolites in Xylaria Species

Xylarinic acid B belongs to the polypropionate class of polyketides, which are characterized by a carbon skeleton assembled from propionate (B1217596) units. nih.gov The biosynthesis of such compounds in fungi is a complex process involving large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov The general proposed pathway for polypropionates in Xylaria and other fungi begins with the selection and activation of starter and extender units, which are typically acetyl-CoA and propionyl-CoA, respectively. nih.gov

The carbon backbone of these molecules is assembled through a series of condensation reactions catalyzed by the PKS. For polypropionates, the regular incorporation of methyl-branched units arises from the use of methylmalonyl-CoA as an extender unit, which is derived from the carboxylation of propionyl-CoA. The growing polyketide chain remains tethered to the PKS via a thioester linkage to an acyl carrier protein (ACP) domain.

Following the assembly of the linear polyketide chain, it can undergo a variety of modifications, including reductions, dehydrations, and cyclizations, all catalyzed by specific domains within the PKS or by separate tailoring enzymes. In the case of Xylarinic acid B, the linear polypropionate precursor is thought to undergo cyclization and subsequent oxidation to form the final structure. Fungi of the genus Xylaria are known to produce a wide array of bioactive secondary metabolites, including terpenoids, cytochalasins, alkaloids, and other polyketides, indicating a rich and diverse enzymatic machinery for complex chemical synthesis. researchgate.netmdpi.com

Genomic and Proteomic Approaches to Elucidating Xylarinic Acid B Biosynthesis

Modern "omics" technologies have become instrumental in deciphering the biosynthetic pathways of natural products like Xylarinic acid B. nih.gov Genomic approaches involve the sequencing and analysis of the fungal genome to identify putative biosynthetic gene clusters (BGCs) responsible for the production of specific metabolites. researchgate.net Proteomic studies, on the other hand, focus on the large-scale analysis of proteins, the direct players in biosynthesis, to confirm the expression and function of the enzymes encoded by the BGCs. nih.gov

The biosynthesis of polyketides is governed by PKS genes, which are often located in contiguous clusters with genes for other necessary enzymes, such as tailoring enzymes and transporters. nih.gov In the fungus Xylaria sp. BCC 1067, a known producer of polyketides, researchers have identified at least seven distinct PKS genes. researchgate.net One of these, pksmt, was found to be an iterative type I PKS, containing multiple catalytic domains: β-ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (MT), enoylreductase (ER), ketoreductase (KR), and an acyl carrier protein (ACP) region. researchgate.net The presence of this comprehensive set of domains within a single gene is indicative of a highly reducing PKS capable of generating complex polyketide structures.

The identification of such a diversity of PKS genes within a single Xylaria species underscores the vast biosynthetic potential of these fungi. nih.gov While the specific PKS responsible for Xylarinic acid B has not been definitively identified, the genomic data provides a roadmap for targeted gene knockout or heterologous expression experiments to link a specific BGC to its metabolic product.

| PKS Gene | Putative Product Length (amino acids) | Number of Introns |

| pks12 | 2162-3654 | 1-9 |

| pks3 | 2162-3654 | 1-9 |

| pksKA1 | 2162-3654 | 1-9 |

| pksMT | 2162-3654 | 1-9 |

| pksX1 | 2162-3654 | 1-9 |

Table 1: Characteristics of full-length PKS genes identified in Xylaria sp. BCC 1067. nih.gov

Precursor Incorporation Studies and Isotopic Labeling Experiments to Trace Biosynthetic Origin

To experimentally validate the proposed biosynthetic pathways and to trace the origin of the carbon atoms in the final molecule, precursor incorporation studies using isotopically labeled compounds are employed. nih.govslu.se In the context of Xylarinic acid B, this would involve feeding the producing fungus with stable isotope-labeled precursors, such as ¹³C-labeled acetate (B1210297) or propionate. The resulting Xylarinic acid B is then isolated and analyzed by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

While specific isotopic labeling studies for Xylarinic acid B are not extensively reported in the available literature, this methodology is a standard and powerful tool in the study of polyketide biosynthesis. nih.gov Such experiments would provide definitive evidence for the polypropionate origin of Xylarinic acid B and could reveal the specific starter and extender units involved in its assembly.

Characterization of Key Biosynthetic Enzymes and Their Catalytic Mechanisms

The detailed understanding of a biosynthetic pathway requires the characterization of the key enzymes involved and their specific catalytic mechanisms. harvard.edunih.govnih.govnih.gov For Xylarinic acid B, this would involve the isolation and in vitro characterization of the responsible PKS and any associated tailoring enzymes. These studies often involve the heterologous expression of the corresponding genes in a more tractable host organism, followed by purification of the enzyme and biochemical assays to determine its substrate specificity and catalytic activity. biorxiv.org

Synthetic Strategies and Analogue Development of Xylarinic Acid B

Total Synthesis Approaches to Xylarinic Acid B and Related Analogues

The synthesis of complex natural products like Xylarinic acid B, a polypropionate isolated from the fungus Xylaria polymorpha, presents significant challenges, particularly in controlling the stereochemistry of its multiple chiral centers. nih.gov Recent advancements in synthetic methodology have provided powerful tools to address these challenges, enabling not only the total synthesis of the natural product but also its complete set of stereoisomers.

A central challenge in organic synthesis is the controlled formation of carbon-carbon bonds between two stereogenic sp³-hybridized carbon atoms. Traditional methods often struggle with selectivity, leading to mixtures of isomers. chemistryviews.org A breakthrough in this area has been the development of a highly stereoretentive Suzuki-Miyaura cross-coupling reaction. digitellinc.com This method has been successfully applied to the synthesis of Xylarinic acid B and all of its C(sp³) stereoisomers. chemistryviews.orgdigitellinc.com

The key to this success lies in the rational design of phosphine (B1218219) ligands for the palladium(II) catalyst. digitellinc.comacs.org Researchers discovered that by creating sufficient steric bulk around the palladium center, a phenomenon described as "axial shielding," it is possible to block undesired reaction pathways that lead to a loss of stereochemical information. nih.govdigitellinc.comcapes.gov.br Specifically, this approach leverages the spatial differences between the pathways for stereoretentive (desired) and stereoinvertive (undesired) transmetalation of the C(sp³) boronic acids to the palladium catalyst. chemistryviews.orgdigitellinc.com By sterically hindering the pathway for stereoinversion, the reaction proceeds with near-perfect retention of the stereochemistry pre-defined in the starting materials. digitellinc.comacs.org This method has proven effective for a range of unactivated secondary C(sp³) boronic acids, making it a powerful tool for the predictable assembly of complex, stereochemically rich molecules like Xylarinic acid B. nih.govdigitellinc.com

The development of stereocontrolled cross-coupling reactions has enabled a highly efficient and modular "building block-based" or "Lego-like" synthetic strategy. acs.orgcapes.gov.brnih.gov This approach involves the preparation of stereodefined chiral building blocks that can be coupled together in a predictable manner to assemble the target molecule. chemistryviews.orgcapes.gov.br

For the synthesis of Xylarinic acid B and its isomers, researchers prepared air-stable boronate building blocks, such as those derived from N-methyliminodiacetic acid (MIDA) or related structures (BIDA, TIDA). nih.gov These building blocks are designed to be stable for handling and purification but can be readily activated for cross-coupling under specific reaction conditions. nih.gov The synthesis of Xylarinic acid B was achieved by coupling two key stereodefined fragments via the stereoretentive Suzuki-Miyaura reaction. digitellinc.comnih.gov By systematically combining different stereoisomers of each building block, it was possible to generate the natural product and all seven of its other possible C(sp³) stereoisomers, each as a single, distinct isomer. capes.gov.brnih.gov This modularity greatly simplifies the synthesis of complex structures and provides rapid access to analogues for biological testing. capes.gov.br

Table 1: Building Block Assembly of Xylarinic Acid B Stereoisomers

Illustrative representation of the building block strategy for synthesizing C(sp³) stereoisomers of Xylarinic acid B via stereospecific cross-coupling. digitellinc.comnih.gov

| Building Block 1 (Boronate) | Building Block 2 (Halide/Electrophile) | Resulting Stereoisomer | Stereochemical Outcome |

|---|---|---|---|

| (R)-Fragment A | (R)-Fragment B | (R,R)-Isomer | Stereoretentive Coupling |

| (S)-Fragment A | (R)-Fragment B | (S,R)-Isomer (Xylarinic acid B) | Stereoretentive Coupling |

| (R)-Fragment A | (S)-Fragment B | (R,S)-Isomer | Stereoretentive Coupling |

| (S)-Fragment A | (S)-Fragment B | (S,S)-Isomer | Stereoretentive Coupling |

The synthesis of Xylarinic acid A, a closely related natural product, has also been accomplished, providing a point of comparison for synthetic strategies. nih.govresearchgate.netresearchgate.net The asymmetric total synthesis of Xylarinic acid A often relies on more traditional approaches to acyclic stereocontrol, such as substrate-controlled aldol (B89426) reactions or the use of chiral auxiliaries to build the polypropionate backbone iteratively. One reported synthesis of Xylarinic acid A involved developing a method based on ¹H NMR spectroscopy to assign the relative configuration of desoxypropionate units, which is crucial for guiding the synthetic plan. nih.govresearchgate.netresearchgate.net

These methods differ significantly from the building-block coupling strategy used for Xylarinic acid B. While effective, iterative approaches can be more linear and less flexible, often requiring unique solutions for each stereocenter. capes.gov.br The synthesis of analogues or stereoisomers can necessitate substantial redesign of the synthetic route. In contrast, the palladium-catalyzed cross-coupling approach for Xylarinic acid B is highly convergent and modular. capes.gov.br Once the chiral building blocks are in hand, they can be combined in any configuration to access the full suite of stereoisomers without re-optimizing the entire synthetic sequence. digitellinc.comcapes.gov.br This highlights a shift in strategy from step-by-step construction to a more efficient assembly of pre-fabricated components.

Building Block-Based Synthetic Strategies for Xylarinic Acid B

Chemoenzymatic Synthesis of Xylarinic Acid B Scaffolds and Intermediates

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and enzymatic catalysis, offers a powerful strategy for producing complex natural products and their analogues. digitellinc.com While a specific chemoenzymatic route dedicated to Xylarinic acid B is not prominently documented, general principles from the synthesis of other polyketides demonstrate its potential applicability. chemistryviews.org

This approach often involves the chemical synthesis of a precursor or intermediate, which is then acted upon by one or more enzymes to introduce functionality with high regio- and stereoselectivity. chemistryviews.org For a molecule like Xylarinic acid B, one could envision a strategy where enzymes, such as ketoreductase (KR) or hydroxylase domains from polyketide synthases (PKS), are used to install specific stereocenters onto a chemically synthesized backbone. For instance, different KR domains are known to produce specific β-hydroxy thioester stereoisomers, which could serve as key chiral intermediates. This can simplify the chemical synthesis by reducing the need for complex asymmetric reactions. Conversely, chemical methods can be used to create non-natural starter or extender units that can be fed to PKS assembly lines to generate novel polyketide structures. nih.govdigitellinc.com The successful chemoenzymatic synthesis of other complex fungal products, such as (+)-Xyloketal B, which leverages a biocatalytic hydroxylation to set a key stereocenter, underscores the viability of such hybrid strategies for accessing complex molecular architectures. nih.gov

Development of Xylarinic Acid B Derivatives and Structural Analogues

The ability to synthesize derivatives and structural analogues of a natural product is crucial for understanding its mechanism of action and developing improved therapeutic agents. The synthetic strategies developed for Xylarinic acid B are exceptionally well-suited for this purpose.

The rational design of Xylarinic acid B analogues is fundamentally enabled by the building-block synthesis platform. acs.orgcapes.gov.br The primary example of this is the deliberate synthesis of all possible C(sp³) stereoisomers of the natural product. digitellinc.com This systematic approach allows for a comprehensive exploration of the structure-activity relationship (SAR), revealing how the specific three-dimensional arrangement of atoms influences biological function.

The synthesis is "rational" because the stereochemical outcome is not left to chance; it is precisely controlled by the stereochemistry of the chosen building blocks and the stereoretentive nature of the cross-coupling reaction. chemistryviews.orgdigitellinc.com By modifying the structure of the boronate or halide building blocks, chemists can introduce other structural changes beyond stereochemistry. For example, the length of the carbon chains, the presence of different functional groups, or the replacement of alkyl fragments with other moieties could be readily achieved using this modular approach. This provides a powerful platform for systematically tuning the properties of the Xylarinic acid B scaffold to optimize its biological activity or other pharmaceutically relevant characteristics.

Exploration of Structure-Activity Relationship (SAR) through Synthesized Analogues

The exploration of the structure-activity relationship (SAR) for Xylarinic acid B is crucial for understanding the structural features essential for its antifungal properties and for the rational design of more potent analogues. While comprehensive SAR studies on a wide array of synthetic analogues of Xylarinic acid B are not extensively documented in publicly available literature, preliminary insights can be drawn from comparing it with its naturally co-occurring analogue, Xylarinic acid A, and by considering the broader principles of antifungal fatty acids.

Initial research has identified both Xylarinic acid A and B from the fruiting body of Xylaria polymorpha, and both exhibit significant antifungal activity against a range of plant pathogenic fungi. mdpi.comnih.govnajah.edumdpi.commdpi.com This allows for a foundational comparison to begin to elucidate key structural motifs for bioactivity.

Comparison of Xylarinic Acid B and Xylarinic Acid A

Xylarinic acid B is structurally identified as 2,4,6-trimethyl-2-octenoic acid, while Xylarinic acid A is 4,6,8-trimethyl-2,4-decadienoic acid. mdpi.comnih.gov Both are polypropionates, a class of polyketides characterized by a carbon skeleton derived from the polymerization of propionate (B1217596) units.

| Compound | Structure | Key Structural Differences from Xylarinic Acid B | Antifungal Activity |

| Xylarinic acid B | 2,4,6-trimethyl-2-octenoic acid | - | Significant activity against Pythium ultimum, Magnaporthe grisea, Aspergillus niger, Alternaria panax, and Fusarium oxysporium. mdpi.comnih.gov |

| Xylarinic acid A | 4,6,8-trimethyl-2,4-decadienoic acid | Longer carbon chain (deca- vs. octa-); additional conjugated double bond (dienoic vs. enoic acid). | Significant activity against the same panel of plant pathogenic fungi. mdpi.comnih.govmdpi.com |

The potent antifungal activity of both compounds suggests that the core polypropionate scaffold with its specific methylation pattern is a key pharmacophore. The presence of the α,β-unsaturated carboxylic acid moiety is also a common feature in many bioactive natural products and is likely crucial for its mechanism of action, possibly through Michael addition reactions with biological nucleophiles in the fungal cell.

The comparison between the two acids indicates that some variation in the length of the alkyl chain and the degree of unsaturation is permissible without abolishing antifungal activity. Xylarinic acid A possesses a longer carbon backbone and an additional double bond, forming a conjugated system with the carboxylic acid. This extended conjugation could influence the electronic properties and reactivity of the molecule, as well as its interaction with the fungal target. However, without minimum inhibitory concentration (MIC) data, a quantitative comparison of the potency of the two compounds is not possible.

Insights from General Fatty Acid SAR

Broader studies on the antifungal properties of fatty acids provide a framework for hypothesizing which structural modifications to Xylarinic acid B might impact its activity:

Chain Length: The antifungal activity of fatty acids is often dependent on the chain length. For saturated fatty acids, medium-chain variants (C7-C12) have demonstrated considerable antifungal efficacy. nih.gov Xylarinic acid B, being a modified octenoic acid, falls within this general range. Altering the chain length of Xylarinic acid B by adding or removing carbons could significantly modulate its potency.

Methyl Branching: The methyl groups at positions 2, 4, and 6 in Xylarinic acid B introduce steric bulk and lipophilicity. This specific pattern is likely important for its interaction with the molecular target. The synthesis of analogues with variations in the position or number of these methyl groups would be a critical step in a full SAR study.

Stereochemistry: A patent has described the building block-based synthesis of all possible Csp³ stereoisomers of Xylarinic acid B. nih.gov The biological evaluation of these individual stereoisomers would provide crucial information on the impact of the stereochemistry at the C4 and C6 positions on antifungal activity. It is common for the biological activity of chiral natural products to be highly dependent on a specific stereoisomer.

Unsaturation: The α,β-double bond is a likely key feature. Analogues where this double bond is saturated (i.e., 2,4,6-trimethyloctanoic acid) would be informative to test its role as a Michael acceptor.

Carboxylic Acid Moiety: The carboxylic acid group is essential for the molecule's acidic character and potential to interact with targets via hydrogen bonding or ionic interactions. Esterification or reduction of this group would likely have a profound effect on activity and could help to confirm its importance.

While a detailed SAR profile based on a wide range of synthesized analogues is not yet available, the existing data on Xylarinic acids A and B, combined with general knowledge of antifungal fatty acids, provides a solid foundation and a clear roadmap for future synthetic and biological investigations. The development of synthetic strategies to access various analogues is a critical next step in fully elucidating the SAR of this promising antifungal compound.

Biological Activities and Mechanistic Studies of Xylarinic Acid B Pre Clinical and in Vitro Focus

Antifungal Activity Profiles of Xylarinic Acid B

Xylarinic acid B, a polypropionate isolated from the fruiting body of the fungus Xylaria polymorpha, has demonstrated notable antifungal properties against a range of fungi, particularly those that are pathogenic to plants. nih.govkoreascience.kr

Efficacy Against Phytopathogenic Fungi (P. ultimum, M. grisea)

Research has shown that Xylarinic acid B exhibits significant antifungal activity against the plant pathogenic fungi Pythium ultimum and Magnaporthe grisea. nih.govnih.govmdpi.com Studies have reported strong inhibition zones of 16–20 mm in diameter when tested against these fungi. nih.govmdpi.com This indicates a potent inhibitory effect on the growth of these economically important plant pathogens.

Broader Spectrum Antifungal Potency Against Other Fungal Strains (A. panax, A. niger, F. oxysporium)

The antifungal activity of Xylarinic acid B extends beyond P. ultimum and M. grisea. It has also been shown to be effective against other fungal strains, including Alternaria panax, Aspergillus niger, and Fusarium oxysporium. nih.govnih.govmdpi.com This suggests a broad-spectrum potential for Xylarinic acid B as an antifungal agent. nih.govmdpi.com

Table 1: Antifungal Activity of Xylarinic Acid B

| Fungal Strain | Activity | Reference |

|---|---|---|

| Pythium ultimum | Significant | nih.govnih.govmdpi.com |

| Magnaporthe grisea | Significant | nih.govnih.govmdpi.com |

| Alternaria panax | Active | nih.govnih.govmdpi.com |

| Aspergillus niger | Active | nih.govnih.govmdpi.com |

| Fusarium oxysporium | Active | nih.govnih.govmdpi.com |

Mechanistic Insights into Xylarinic Acid B Antifungal Action on Fungal Cells

While the precise mechanisms of Xylarinic acid B's antifungal action are still under investigation, its structural class as a polypropionate suggests potential interference with key cellular processes in fungi. The observed inhibition of both spore germination and hyphal growth of susceptible fungi points towards a mechanism that disrupts fundamental aspects of fungal development and proliferation. nih.gov Further research is needed to elucidate the specific molecular targets and pathways affected by this compound.

Anti-inflammatory Potential and Associated Cellular Mechanisms (Based on Xylarinic Acid A Research)

Due to the structural similarity between Xylarinic acid A and B, and the more extensive research available on Xylarinic acid A, its anti-inflammatory properties provide valuable insights into the potential mechanisms of action for Xylarinic acid B. academicjournals.orgacademicjournals.org Studies on Xylarinic acid A have primarily utilized in vitro models, such as lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, to investigate its effects on inflammatory pathways. academicjournals.orgacademicjournals.orgacademicjournals.org

Modulation of Nitric Oxide (NO) Production in Macrophage Models (e.g., LPS-activated RAW 264.7 cells)

Xylarinic acid A has been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages in a dose-dependent manner. academicjournals.orgacademicjournals.org This inhibition of NO, a key inflammatory mediator, occurs without affecting the viability of the cells at the tested concentrations. academicjournals.org The reduction in NO production suggests that Xylarinic acid A can modulate the inflammatory response of macrophages.

Regulation of Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, IL-1β, IL-6 mRNA)

The anti-inflammatory effects of Xylarinic acid A are further supported by its ability to down-regulate the mRNA expression of several pro-inflammatory genes in LPS-activated RAW 264.7 cells. academicjournals.orgacademicjournals.orgacademicjournals.org Specifically, it has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. academicjournals.orgresearchgate.net Additionally, Xylarinic acid A has been found to suppress the mRNA expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory pathway, as well as the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-6 (IL-6). academicjournals.orgresearchgate.net This modulation of gene expression indicates that Xylarinic acid A can interfere with the signaling pathways that lead to an inflammatory response. academicjournals.org

Table 2: Effects of Xylarinic Acid A on Inflammatory Markers in LPS-activated RAW 264.7 Cells

| Inflammatory Marker | Effect of Xylarinic Acid A | Reference |

|---|---|---|

| Nitric Oxide (NO) Production | Inhibited | academicjournals.orgacademicjournals.org |

| iNOS mRNA Expression | Inhibited | academicjournals.orgresearchgate.net |

| COX-2 mRNA Expression | Inhibited | academicjournals.org |

| IL-1β mRNA Expression | Inhibited | academicjournals.orgresearchgate.net |

| IL-6 mRNA Expression | Inhibited | academicjournals.orgresearchgate.net |

Investigation of Downstream Signaling Pathways and Transcription Factor Modulation (e.g., NF-κB, MAPKs)

Currently, there is a notable absence of published preclinical and in vitro research specifically investigating the modulation of downstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, by Xylarinic acid B. While other natural products, even from related fungal genera, have been studied for their effects on these critical inflammatory and cellular signaling cascades, dedicated mechanistic studies on Xylarinic acid B's interaction with these specific pathways have not been reported in the available scientific literature.

Other Investigated Bioactivities and Cellular Targets of Xylarinic Acid B

While direct mechanistic studies on Xylarinic acid B are limited, its context within the chemically rich and biologically active Xylaria genus provides a framework for understanding its potential. The primary bioactivity reported for Xylarinic acid B itself is its antifungal properties. nii.ac.jp

Context within the Diverse Bioactivity Landscape of Xylaria Metabolites

The genus Xylaria is a prolific source of structurally diverse secondary metabolites with a wide array of biological activities. acs.org These activities provide a backdrop against which the potential of Xylarinic acid B can be considered. Notably, compounds isolated from various Xylaria species have demonstrated significant cytotoxic and antibacterial effects.

Numerous compounds from Xylaria species have been identified with potent cytotoxic activity against various cancer cell lines. This suggests that metabolites from this genus are a promising source for the discovery of new anticancer agents. For instance, an extract from Xylaria sp. KET18 displayed significant cytotoxic effects against human lung carcinoma (A549) and human breast adenocarcinoma (MCF7) cell lines. google.com Another study on new Xylaria species associated with termites found that their extracts exhibited cytotoxicity against A549, HepG2 (human liver cancer), and HeLa (human cervical cancer) cell lines. dntb.gov.ua

| Xylaria Metabolite/Extract | Activity | Cell Lines | IC₅₀ / Effect | Reference |

| Xylaria sp. KET18 extract | Cytotoxic | A549, MCF7 | IC₅₀ = 18.8 µg/mL (A549), 24.1 µg/mL (MCF7) | google.com |

| Xylarichalasin A | Cytotoxic | MCF-7, SMMC-7721 | IC₅₀ = 6.3 µM (MCF-7), 8.6 µM (SMMC-7721) | google.com |

| Xylariaceous endophyte extract | Cytotoxic | NCI-H187, KB, MCF-7 | IC₅₀ from 0.78 to 19.15 µg/mL | researchgate.net |

| Xylaria sp. SWUF08-37 Compound 12 | Cytotoxic | HeLa, HT29, HCT116, MCF-7, Vero | IC₅₀ from 14.28 to 24.97 µg/mL | researchgate.net |

| Xylaria subintraflava SWUF17-24.2 extract | Cytotoxic | A549, HepG2, HeLa | 28.58 to 38.54% cell viability at 100 µg/mL | dntb.gov.ua |

| Xylaria chaiyaphumensis SWUF17-49.2 extract | Cytotoxic | A549 | 45.14 to 48.89% cell viability at 100 µg/mL | dntb.gov.ua |

This table is interactive. Click on the headers to sort the data.

In addition to cytotoxicity, antibacterial activity is a well-documented characteristic of compounds derived from Xylaria. These metabolites have shown efficacy against a range of bacteria, including multidrug-resistant strains, highlighting their potential for development as new antibiotics. For example, crude extracts from Xylaria sp. strain R005 demonstrated significant antibacterial activity against multidrug-resistant Staphylococcus aureus and Pseudomonas aeruginosa. acs.orggoogle.com Similarly, extracts from Xylaria curta were effective against these same multidrug-resistant bacteria. researchgate.net

| Xylaria Metabolite/Extract | Activity | Target Bacteria | MIC / Inhibition Zone | Reference |

| Xylaria sp. strain R005 extract | Antibacterial | Multidrug-resistant S. aureus & P. aeruginosa | MIC: 120 to 625 µg/mL | acs.orggoogle.com |

| Xylaria curta extract | Antibacterial | Drug-resistant S. aureus & P. aeruginosa | Max inhibition zone: 23.2 mm (P. aeruginosa) | researchgate.net |

| Xylareremophil | Antibacterial | Micrococcus luteus, Proteus vulgaris | Not specified | google.com |

| Acanthoic acid derivative (114) | Antibacterial | Bacillus subtilis, Escherichia coli | MIC: 31.25 µg/mL | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Exploration of Potential Molecular and Cellular Targets for Xylarinic Acid B

The specific molecular and cellular targets of Xylarinic acid B remain largely unexplored. Its reported antifungal activity suggests that its targets may lie within fungal-specific pathways, such as cell wall synthesis, membrane integrity, or fungal-specific enzymes. However, without dedicated research, this remains speculative.

Given the broad bioactivities of related compounds from the Xylaria genus, it is plausible that Xylarinic acid B could interact with a variety of cellular components. The cytotoxic and antibacterial activities of other Xylaria metabolites suggest that potential targets could include DNA replication machinery, protein synthesis apparatus, or key metabolic enzymes. Further research, including affinity chromatography, proteomic studies, and enzymatic assays, would be necessary to elucidate the precise molecular targets of Xylarinic acid B and to understand the mechanisms that underpin its biological effects.

Ecological and Biotechnological Significance of Xylarinic Acid B

Role of Xylarinic Acid B in Fungal Ecology and Inter-species Chemical Interactions

In the complex and competitive microbial world, secondary metabolites are crucial tools for survival. Fungi, being stationary, have evolved to produce a vast array of chemical compounds to mediate their interactions with other organisms.

Xylarinic acid B is a key component of the chemical arsenal (B13267) of fungi like Xylaria polymorpha. ultimate-mushroom.com These fungi are often found on decaying wood, a nutrient-rich environment teeming with other microorganisms vying for the same resources. ultimate-mushroom.com The production of Xylarinic acid B provides a significant competitive advantage. This compound exhibits notable antifungal properties, allowing the producing fungus to inhibit the growth of its competitors. nih.govproquest.com This antagonistic interaction is a form of chemical warfare that helps the Xylaria species to secure its ecological niche, ensuring access to space and nutrients. The secretion of such metabolites creates a zone of inhibition, effectively defending the fungus's territory from invasion by other, more susceptible fungi. plos.org The genus Xylaria is recognized as a producer of diverse bioactive compounds that contribute to its ecological success. koreascience.krresearchgate.net

The ecological role of Xylarinic acid B extends beyond direct confrontation. As a secreted metabolite, it alters the chemical composition of the immediate microenvironment, thereby shaping the structure and function of the local microbial community. plos.org Even at concentrations that are not directly lethal, the compound can act as a signaling molecule, influencing the behavior and gene expression of neighboring microbes. This can affect processes such as biofilm formation, sporulation, and the production of other secondary metabolites by different microbial species. researchgate.net This complex chemical communication can lead to the selection of resistant or even symbiotic microorganisms in the vicinity of the Xylaria fungus, leading to a structured and co-evolved microbial ecosystem. plos.orgscispace.com

Contribution to Fungal Defense Mechanisms and Niche Competition

Potential for Biotechnological Production and Process Optimization of Xylarinic Acid B

The discovery of the potent bioactivities of Xylarinic acid B has generated interest in its production for potential applications. nih.govresearchgate.net Natural extraction from fungal fruiting bodies is often inefficient due to low yields and the slow growth of the fungi. ultimate-mushroom.com Consequently, biotechnological production through fermentation is a more viable approach for obtaining larger quantities of the compound. nih.gov

Optimizing the fermentation process is critical to maximizing the yield of Xylarinic acid B. This involves a systematic investigation of various culture parameters to create an environment that favors the production of this secondary metabolite. While specific optimization data for Xylarinic acid B is not extensively published, general principles of fungal fermentation for secondary metabolite production can be applied. mdpi.comkobv.deresearchgate.net Key areas for process optimization include:

Media Composition : The type and concentration of carbon and nitrogen sources, as well as the presence of precursor molecules, can significantly influence the production pathway. mdpi.com

Physical Parameters : Factors such as temperature, pH, aeration, and agitation speed must be carefully controlled, as they affect both fungal growth and metabolite synthesis. kobv.deresearchgate.netnih.gov

Fermentation Strategy : Employing strategies like fed-batch or continuous culture can help overcome issues of substrate limitation and product inhibition, often leading to higher productivity. juit.ac.infrontiersin.org

The table below illustrates typical parameters that are optimized in fungal fermentation processes to enhance the production of secondary metabolites.

| Parameter | Typical Range | Rationale for Optimization |

| Temperature | 25-35 °C | Fungal growth and enzyme activity are highly temperature-dependent. researchgate.net |

| pH | 5.0-7.5 | Affects nutrient uptake and the stability and activity of biosynthetic enzymes. researchgate.net |

| Agitation Speed | 100-300 rpm | Ensures proper mixing of nutrients and oxygen, but high shear can damage fungal mycelia. nih.gov |

| Aeration Rate (vvm) | 0.5-1.5 | Oxygen is often crucial for the biosynthesis of complex secondary metabolites. kobv.de |

| Carbon Source | Glucose, Sucrose (B13894), etc. | Primary energy source and building block for metabolite synthesis. mdpi.com |

| Nitrogen Source | Peptone, Yeast Extract, etc. | Essential for the synthesis of enzymes and other cellular components. nih.gov |

Furthermore, advances in synthetic biology and genetic engineering offer pathways to enhance production. This could involve the heterologous expression of the biosynthetic gene cluster for Xylarinic acid B in a more robust and faster-growing host organism. nih.govnih.gov

Exploration of Xylarinic Acid B for Sustainable Agricultural Applications

The agricultural sector is continuously seeking sustainable alternatives to synthetic chemical pesticides to manage crop diseases, reduce environmental impact, and combat the rise of resistant pathogens. mdpi.com Natural products, with their inherent biodegradability and novel modes of action, are a promising source of new agrochemicals. nih.gov

Xylarinic acid B has demonstrated significant potential in this area due to its potent antifungal activity against a range of important plant pathogenic fungi. nih.govproquest.com Research has shown its effectiveness against fungi that cause destructive diseases in various crops. ultimate-mushroom.commdpi.com This makes Xylarinic acid B a strong candidate for development as a biofungicide. plos.orgscispace.com Its specific action against fungi without showing antibacterial effects suggests a targeted mode of action, which is a desirable trait for an agrochemical. ultimate-mushroom.comnih.gov

The table below summarizes the reported antifungal activity of Xylarinic acids against several plant pathogens.

| Pathogenic Fungus | Associated Disease(s) | Reference |

| Pythium ultimum | Damping-off, root rot | ultimate-mushroom.comnih.gov |

| Magnaporthe grisea | Rice blast | ultimate-mushroom.comnih.gov |

| Aspergillus niger | Black mold on fruits and vegetables | ultimate-mushroom.comnih.gov |

| Alternaria panax | Alternaria leaf blight | ultimate-mushroom.comnih.gov |

| Fusarium oxysporum | Fusarium wilt | ultimate-mushroom.comnih.gov |

The exploration of Xylarinic acid B for agriculture involves not only confirming its efficacy in greenhouse and field trials but also understanding its mode of action to use it effectively and sustainably. mdpi.com Additionally, its application could potentially induce systemic resistance in plants, providing broader protection against various pathogens. frontiersin.org Developing stable and effective formulations will be a crucial step in translating this promising natural compound into a viable tool for sustainable agriculture.

Future Research Directions and Translational Potential

Integration of Omics Technologies for Comprehensive Biological and Biosynthetic Understanding

To move beyond the initial discovery and basic characterization, the integration of "omics" technologies is paramount. These high-throughput approaches can provide a systems-level understanding of Xylarinic acid B, from its production by the host fungus to its interaction with biological systems.

Metabolomics and proteomics are powerful tools for natural product research. nih.govnih.gov The application of advanced mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be pivotal. nih.gov For Xylarinic acid B, these methods can be used to create detailed metabolic profiles of Xylaria polymorpha under various culture conditions. This can help in optimizing the production of the compound and discovering novel, structurally related analogues.

Feature-based Molecular Networking (FBMN) is a particularly promising metabolomics approach. nih.govresearchgate.net By clustering molecules based on their fragmentation patterns in mass spectrometry, FBMN can rapidly identify and annotate entire families of related compounds within a complex extract. nih.gov Applying FBMN to Xylaria polymorpha extracts could reveal previously undiscovered Xylarinic acid derivatives, providing a richer library of compounds for bioactivity screening.

Proteomics can complement these findings by identifying the enzymes involved in the Xylarinic acid B biosynthetic pathway. By comparing the proteome of the fungus under producing versus non-producing conditions, researchers can identify key enzymes like polyketide synthases (PKS) and tailoring enzymes responsible for its unique structure. nih.gov

Table 1: Proposed Omics-Based Research Strategies for Xylarinic Acid B

| Technology | Application to Xylarinic acid B | Expected Outcome |

|---|---|---|

| Metabolomics (LC-MS/MS) | Profile the metabolic landscape of Xylaria polymorpha. | Identification of biosynthetic intermediates and optimization of production conditions. |

| Feature-based Molecular Networking (FBMN) | Detect and characterize novel analogues of Xylarinic acid B in fungal extracts. | Expansion of the chemical library of Xylarinic acid-related compounds. nih.govresearchgate.net |

| Proteomics | Identify differentially expressed proteins under varying culture conditions. | Elucidation of the enzymatic machinery (e.g., PKS) of the biosynthetic pathway. nih.gov |

Furthermore, the known structure of Xylarinic acid B (2,4,6-trimethyl-2-octenoic acid) can be used for virtual screening campaigns. nih.gov In silico molecular docking studies can simulate the binding of Xylarinic acid B against thousands of known protein targets associated with various diseases. geomar.de This predictive analysis can rapidly generate hypotheses about new bioactivities and mechanisms of action, guiding subsequent wet-lab experiments and saving significant time and resources. mdpi.com

Advanced Metabolomics and Proteomics for Xylarinic Acid B Discovery and Pathway Elucidation

Advanced Mechanistic Studies Using In Vitro and Advanced Cellular Models

While Xylarinic acid B is known to have antifungal activity, its precise mechanism of action is not understood. nih.gov Future research must employ a range of in vitro and advanced cellular models to dissect these mechanisms. nih.gov

For its antifungal properties, assays could investigate its effects on fungal cell wall integrity, membrane potential, or specific metabolic pathways. Advanced cellular models, such as 3D spheroids of pathogenic fungi, could offer more physiologically relevant insights.

Beyond antifungal activity, exploring its effects on human cells is crucial for translational potential. Standard in vitro cytotoxicity assays using various human cell lines (e.g., keratinocytes, fibroblasts, cancer cell lines) would be a first step. nih.gov If specific bioactivities are predicted through virtual screening, targeted cell-based assays can be developed. For example, if docking suggests an anti-inflammatory target, its effect on cytokine release in stimulated macrophages could be tested. nih.gov These studies are critical for understanding how the compound works at a molecular level. nih.gov

Exploration of Novel Bioactivities and Target Identification through High-Throughput Screening

To uncover the full therapeutic potential of Xylarinic acid B, its known antifungal activity must be seen as a starting point. High-Throughput Screening (HTS) provides a systematic and unbiased approach to discover novel bioactivities. nih.gov By testing the compound against large libraries of biological targets, HTS can identify unexpected therapeutic applications. geomar.demdpi.com

Table 2: Potential High-Throughput Screening Campaigns for Xylarinic acid B

| HTS Assay Type | Potential Targets | Therapeutic Area of Interest |

|---|---|---|

| Biochemical Assays | Purified enzymes (e.g., kinases, proteases, metabolic enzymes) | Oncology, Inflammation, Metabolic Disorders |

| Cell-Based Assays | Cancer cell line panels, immune cells (e.g., T-cells, macrophages) | Oncology, Immunology |

| Phenotypic Screening | Assays for cell migration, angiogenesis, biofilm formation | Wound Healing, Oncology, Infectious Disease |

| Receptor Binding Assays | G-protein coupled receptors (GPCRs), nuclear receptors | Neurology, Endocrinology |

A significant advantage of HTS is its ability to identify pan-assay interference compounds (PAINS) early in the discovery process, ensuring that resources are focused on compounds with specific, promising activity. geomar.de Any hits from an HTS campaign would be followed by more detailed mechanistic studies to validate the target and understand the mode of action.

Strategic Development of Xylarinic Acid B and its Analogues as Lead Compounds for Further Pre-clinical Evaluation

The ultimate goal of natural product research is often the development of new drugs. The strategic development of Xylarinic acid B into a lead compound requires a systematic medicinal chemistry and pre-clinical evaluation program. A crucial component of this is the generation of analogues to conduct Structure-Activity Relationship (SAR) studies.

Recent synthetic chemistry advancements have enabled the building block-based synthesis of all possible Csp³ stereoisomers of Xylarinic acid B. researchgate.net This is a significant breakthrough, as it allows researchers to test how the specific 3D arrangement of the atoms in the molecule affects its biological activity. By synthesizing and screening these stereoisomers, the most potent and selective analogue can be identified. researchgate.netgoogle.com This work forms the foundation for rational drug design, where further modifications can be made to improve properties like efficacy and metabolic stability.

Once a lead candidate (either Xylarinic acid B itself or a superior analogue) is identified, it would need to undergo formal pre-clinical evaluation. This involves a standardized set of in vitro and in vivo studies to build a profile of the compound's activity and characteristics before it can be considered for human clinical trials. researchgate.netmdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Xylarinic acid B |

Q & A

Q. How should researchers validate the ecological role of Xylarinic Acid B in Xylaria species?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.